
3'-Chloro-3,3-dimethylbutyrophenone
Vue d'ensemble
Description
3’-Chloro-3,3-dimethylbutyrophenone is a chemical compound with the IUPAC name 1-(3-chlorophenyl)-3,3-dimethyl-1-butanone . It has a molecular weight of 210.7 .
Molecular Structure Analysis
The molecular formula of 3’-Chloro-3,3-dimethylbutyrophenone is C12H15ClO . The InChI code is 1S/C12H15ClO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 .Physical And Chemical Properties Analysis
3’-Chloro-3,3-dimethylbutyrophenone is a colorless oil . It has a molecular weight of 210.7 and a molecular formula of C12H15ClO .Applications De Recherche Scientifique
Photochemical Behavior in Aqueous Solutions
Research indicates that the photochemical behavior of chlorophenols, compounds structurally related to 3'-Chloro-3,3-dimethylbutyrophenone, differs significantly from non-halogenated phenols, with chlorine undergoing conversion into hydrochloric acid upon photolysis. This reaction pathway suggests potential applications in environmental chemistry and photochemical reactions, especially in the degradation of pollutants and the synthesis of chlorinated intermediates (Boule, Guyon, & Lemaire, 1982).
Degradation Mechanisms and Environmental Impact
The study of Benzophenone-3 (BP3), a compound sharing reactivity characteristics with 3'-Chloro-3,3-dimethylbutyrophenone, under chlorination and UV/chlorination reactions reveals insights into the degradation mechanisms and environmental impact of chlorinated organic compounds. It highlights the formation of transformation products and the pathways involved, which are crucial for understanding the fate of such compounds in water treatment processes (Lee, Lee, Kim, & Zoh, 2020).
Targeting Biological Entities
A study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium demonstrates its utility as a thiol-reactive luminescent agent, accumulating in mitochondria. This application underscores the potential of chlorinated compounds in designing luminescent agents for bioimaging, offering pathways for cellular and molecular research (Amoroso et al., 2008).
Spectroscopic Analysis and Chemical Reactivity
The spectroscopic investigation and molecular orbital calculations of (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, a compound with similarities to 3'-Chloro-3,3-dimethylbutyrophenone, provide insights into its structure and reactivity. Such studies are foundational for understanding the electronic properties and reactivity of chlorinated compounds, facilitating their application in material science and organic synthesis (Arasu, Asirvatham, Priya, & Revathi, 2019).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDXGLXULDGAJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642387 | |
| Record name | 1-(3-Chlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70048-88-3 | |
| Record name | 1-(3-Chlorophenyl)-3,3-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613942.png)
![2-Chloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613943.png)
![3'-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613944.png)
![2,3-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613946.png)


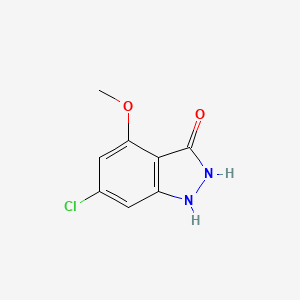

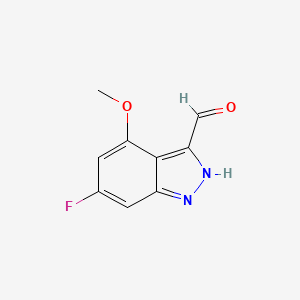
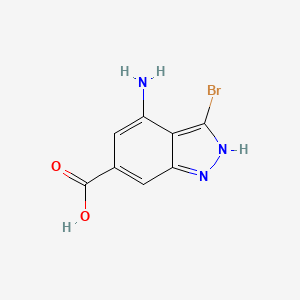
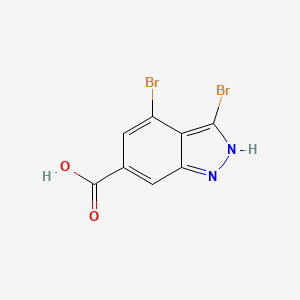
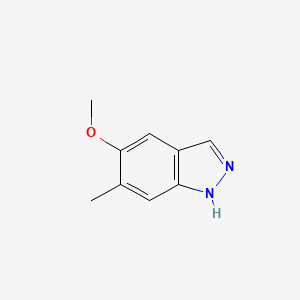
![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1613962.png)
![3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613965.png)